tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Preparation of Azetidine Derivative: Azetidine is reacted with an appropriate alkylating agent to form the desired azetidine derivative.
Formation of tert-Butyl Carbamate: The azetidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Azetidine Derivatives: Large quantities of azetidine derivatives are prepared using continuous flow reactors to ensure consistent quality and yield.
Scalable Reaction Conditions: The reaction with tert-butyl chloroformate is optimized for large-scale production, often involving automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the carbamate group.
Substitution Products: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is unique due to its specific structural features, including the azetidine ring and tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
CAS No. |
1781859-31-1 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(azetidin-3-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
DQOIYQNMXRDSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1CNC1 |
Origin of Product |
United States |
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